N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound that features both indazole and benzodiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide typically involves the formation of the indazole and benzodiazole rings followed by their coupling. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific reaction conditions, such as the use of DMSO as a solvent and an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as FMS-like tyrosine kinase 3 (FLT3), which is involved in the proliferation and survival of cancer cells . The compound may also interact with other signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: Another compound with similar structural motifs and biological activities.
Indazole derivatives: Compounds containing the indazole ring, known for their diverse pharmacological properties.
Uniqueness
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is unique due to its combination of indazole and benzodiazole rings, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and interact with multiple signaling pathways makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-15(9-2-4-12-14(5-9)17-8-16-12)19-11-3-1-10-7-18-20-13(10)6-11/h1-8H,(H,16,17)(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMXVSWLMKRBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)C=NN4)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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